molecular formula C7H12OS B1296296 2,2,4,4-Tetramethylthietan-3-one CAS No. 58721-01-0

2,2,4,4-Tetramethylthietan-3-one

Cat. No. B1296296
CAS RN: 58721-01-0
M. Wt: 144.24 g/mol
InChI Key: RDTYEOXWKJSNTK-UHFFFAOYSA-N
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Description

“2,2,4,4-Tetramethylthietan-3-one” is a cyclic organic compound. It has a CAS Number of 58721-01-0 and a molecular weight of 144.24 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of “2,2,4,4-Tetramethylthietan-3-one” can be achieved by the reaction of 2,2,4,4-tetramethylthietan-3-thione 1,1-dioxide (VIIb) with diazoalkanes .


Molecular Structure Analysis

The molecular structure of “2,2,4,4-Tetramethylthietan-3-one” is represented by the IUPAC name 2,2,4,4-tetramethyl-3-thietanone .


Chemical Reactions Analysis

The title compound (4) when heated for 1 ½ h in refluxing benzene results in a mixture of ring-expanded products .


Physical And Chemical Properties Analysis

“2,2,4,4-Tetramethylthietan-3-one” is a liquid at room temperature . It has a molecular weight of 144.24 .

Scientific Research Applications

1. Isomerization on Noble Metals

2,2,4,4-Tetramethylthietan-3-one undergoes isomerization to neopentyl methyl ketone via a 1,3-methyl migration in the presence of hydrogen on platinum, palladium, and rhodium catalysts. This represents the first experimental observation of a 1,3-bond shift isomerization on noble metals (Bartók, 1979).

2. Chalcogen Bond and Internal Dynamics

The rotational spectrum of the 2,2,4,4-tetrafluoro-1,3-dithietanewater complex has been analyzed, showing the formation of a dominant SO chalcogen bond. This research contributes to understanding the internal dynamics and stabilization of such complexes (Jin et al., 2019).

3. Reactions with Grignard Reagents

2,2,4,4-Tetramethyl-3-pentanethione reacts with Grignard reagents to yield either thiophilic or carbophilic addition. This finding has implications for synthetic chemistry involving organometallic compounds (Paquer & Vazeux, 1977).

4. Synthesis of Heterocyclic Compounds

The compound has been used in the preparation of 2,2-bis(trifluoromethyl)-1,3-heterocyclic compounds, indicating its utility in synthesizing novel heterocyclic structures (Kitazume & Ishikawa, 1974).

5. Tautomerism Studies

Research on 2- and 4-ethoxycarbonylthiolan-3-ones, closely related to 2,2,4,4-tetramethylthietan-3-one, has provided insights into tautomerism and the effects of ring-substitution on stereochemistry (Duus, 1981).

Safety and Hazards

The safety information for “2,2,4,4-Tetramethylthietan-3-one” indicates that it should be stored in a refrigerator . The signal word for this compound is “Warning” and precautionary statements include P261 and P280 .

properties

IUPAC Name

2,2,4,4-tetramethylthietan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12OS/c1-6(2)5(8)7(3,4)9-6/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTYEOXWKJSNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C(S1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40300218
Record name 2,2,4,4-tetramethylthietan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40300218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4,4-Tetramethylthietan-3-one

CAS RN

58721-01-0
Record name 58721-01-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135403
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,4,4-tetramethylthietan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40300218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens when 2,2,4,4-Tetramethylthietan-3-one 1-oxide is heated in benzene?

A1: Heating 2,2,4,4-Tetramethylthietan-3-one 1-oxide in refluxing benzene for 90 minutes leads to a mixture of two ring-expanded products: []

  • (7) is the major product, formed in a 67% yield. []

Q2: Can the reaction intermediate be trapped during the thermal rearrangement of 2,2,4,4-Tetramethylthietan-3-one 1-oxide?

A2: Yes, introducing silylating agents during the thermal rearrangement allows for trapping the transient sulfenic acid intermediate (5a). This trapping yields the trimethylsilyl derivative (5b). Interestingly, (5b) itself undergoes further thermal rearrangement, ultimately forming the enol ether (13). []

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